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Compound of Interest

Compound Name: 2-Bromo-4-iodophenol

Cat. No.: B155161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR)

spectroscopic characteristics of 2-Bromo-4-iodophenol. Due to the limited availability of direct

experimental data for this specific compound in public databases, this guide leverages

comparative data from structurally similar compounds to predict and interpret its ¹H and ¹³C

NMR spectra. This approach allows for a robust characterization, crucial for synthesis

verification, quality control, and further research in drug development.

Predicted ¹H and ¹³C NMR Chemical Shifts
The chemical shifts for 2-Bromo-4-iodophenol can be estimated by considering the additive

effects of the bromo, iodo, and hydroxyl substituents on the phenol ring. Below is a table

summarizing the predicted chemical shifts, alongside experimental data for related compounds

for comparative analysis.
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Compound Position
¹H Chemical Shift
(ppm)

¹³C Chemical Shift
(ppm)

2-Bromo-4-iodophenol

(Predicted)
-OH ~4-7 -

H-3 ~7.2-7.4 ~120-125

H-5 ~7.5-7.7 ~135-140

H-6 ~7.0-7.2 ~115-120

C-1 - ~150-155

C-2 - ~110-115

C-3 - ~120-125

C-4 - ~85-90

C-5 - ~135-140

C-6 - ~115-120

Phenol -OH 5.35 -

H-2/6 6.88 (d) 115.4

H-3/5 7.27 (t) 129.5

H-4 6.96 (t) 120.8

C-1 - 155.6

2-Bromophenol - -

C-1: 152.3, C-2:

112.5, C-3: 129.1, C-

4: 122.0, C-5: 128.4,

C-6: 116.3

4-Iodophenol - -

C-1: 155.8, C-2/6:

118.4, C-3/5: 138.6,

C-4: 82.9
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Note: Predicted values for 2-Bromo-4-iodophenol are estimations based on substituent

effects and data from related compounds. Actual experimental values may vary. The phenolic -

OH proton signal can be broad and its chemical shift is highly dependent on solvent,

concentration, and temperature.[1][2]

Experimental Protocol for NMR Spectroscopy
A standard methodology for acquiring ¹H and ¹³C NMR spectra for a compound like 2-Bromo-
4-iodophenol is as follows:

1. Sample Preparation:

Weigh approximately 5-10 mg of the purified 2-Bromo-4-iodophenol sample.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or

acetone-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts,

particularly for the hydroxyl proton.[1]

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate

the chemical shift scale to 0 ppm.

2. NMR Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including

pulse sequence, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a

larger number of scans is typically required due to the lower natural abundance of the ¹³C

isotope.

3. Data Acquisition and Processing:

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.
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Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different

types of protons.

Analyze the splitting patterns (multiplicity) of the signals to deduce the number of

neighboring protons.

Structural and Spectroscopic Relationships
The following diagram illustrates the logical relationship between the structure of 2-Bromo-4-
iodophenol and its expected NMR signals.
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Caption: Structure of 2-Bromo-4-iodophenol and its corresponding expected NMR signals.
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Comparative Analysis and Interpretation
The interpretation of the NMR spectra of 2-Bromo-4-iodophenol relies on understanding the

influence of its substituents on the electronic environment of the aromatic ring.

¹H NMR Spectrum: The three aromatic protons (H-3, H-5, and H-6) will appear in the

aromatic region, typically between 6.5 and 8.0 ppm.[3][4] The hydroxyl proton (-OH) will likely

appear as a broad singlet, with its chemical shift being highly variable depending on the

experimental conditions.[1][2] The splitting patterns of the aromatic protons are predictable

based on their coupling with neighboring protons. H-6 will be a doublet due to coupling with

H-5. H-5 will be a doublet of doublets due to coupling with both H-6 and H-3. H-3 will be a

doublet due to coupling with H-5.

¹³C NMR Spectrum: The spectrum will show six distinct signals for the six carbon atoms of

the aromatic ring. The chemical shifts are influenced by the electronegativity and other

electronic effects of the substituents. The carbon attached to the hydroxyl group (C-1) is

expected to be the most downfield. A key feature to note is the "heavy atom effect" of iodine

and to a lesser extent bromine.[5] This effect causes the carbon directly attached to the

halogen (the ipso-carbon) to be shielded, resulting in an upfield shift compared to what

would be expected based on electronegativity alone.[5] Therefore, C-4 (attached to iodine) is

predicted to have a significantly upfield chemical shift.[5]

By comparing the acquired spectra with the predicted values and the data from related

compounds, researchers can confidently confirm the identity and purity of 2-Bromo-4-
iodophenol. This detailed characterization is a fundamental step in its application in drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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